molecular formula C12H6Cl4O2S B1667531 Bithionol CAS No. 97-18-7

Bithionol

Cat. No. B1667531
CAS RN: 97-18-7
M. Wt: 356 g/mol
InChI Key: JFIOVJDNOJYLKP-UHFFFAOYSA-N
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Description

Bithionol is an antibacterial, anthelmintic, and algaecide . It is used to treat Anoplocephala perfoliata (tapeworms) in horses and Fasciola hepatica (liver flukes) . It was formerly marketed as an active ingredient in various topical drug products, but was shown to be a potent photosensitizer with the potential to cause serious skin disorders .


Synthesis Analysis

A study aimed to explore the potential targets of this compound in Staphylococcus aureus synthesized four this compound biotinylated probes . The detailed steps of synthesizing these four this compound biotinylated probes were shown in the supplementary materials .


Molecular Structure Analysis

This compound has two aromatic rings with a sulfur atom bonded between them and multiple chlorine ions and hydroxyl groups attached to the phenyl groups .


Chemical Reactions Analysis

This compound has been shown to be a potent inhibitor of soluble adenylyl cyclase, an intracellular enzyme important in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The methods used for the analysis of hazardous compounds in cosmetics vary widely. For example, to analyze this compound, a renewable method that can be used is sweeping-micellar electrokinetic chromatography (sweeping-MEKC) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H6Cl4O2S and a molecular weight of 356.05 . It has a solubility of 71 mg/mL in DMSO . The density of this compound is 1.8±0.1 g/cm3 .

Scientific Research Applications

Polymer Incorporation

Bithionol has been incorporated into synthetic polymers due to its potent antibacterial properties. It has been used as bisphenol monomers for various polymers such as polyesters, polyphosphates, and phosphonates. The copolycarbonates of this compound, especially those designed with poly(ethylene oxide) glycols, have been shown to hydrolyze under physiological conditions at a rate of about 1% per day (Albertsson, Donaruma, & Vogl, 1985).

Antiprotozoal Applications

In aquaculture, this compound has been evaluated for its efficacy as an oral treatment for amoebic gill disease (AGD) in Atlantic salmon. Studies demonstrated that this compound, administered in feed, can delay the onset of AGD pathology and reduce the intensity of the disease, making it a potential alternative to more labor-intensive treatments (Florent, Becker, & Powell, 2007); (Florent, Becker, & Powell, 2009).

Metabolic Impact on Parasites

This compound has been studied for its impact on the metabolism of the lung fluke, Paragonimus westermani. It was found to stimulate lactic acid production while inhibiting oxygen consumption in these parasites, indicating a potential mechanism of action against parasitic infections (Hamajima, 1973).

Antiangiogenic Potential in Cancer Research

This compound has been identified as a potential antiangiogenic agent, showing inhibitory activities against human endothelial cell proliferation, migration, and tube formation. This suggests its utility in developing new treatments for cancer, particularly in enhancing anticancer efficacy and minimizing resistance (Zhai et al., 2011).

Interaction with Proteins and Peptides

Research on the photochemical reactions of this compound with soluble proteins and peptides revealed that this compound binds covalently to human serum albumin and other proteins. This finding could have implications for understanding this compound's pharmacokinetics and potential photoallergic reactions (Delahanty, Evans, Rowlands, Pendlington, & Barratt, 1989).

Soil Sorption and Leaching Behavior

The sorption and leaching behavior of this compound in soils have been studied, indicating that while it exhibits strong adsorption to soil, it has a low leaching potential. This research fills a gap in understanding the environmental behavior of this compound (Ma et al., 2019).

Antimicrobial and Antibiofilm Effects

This compound has shown significant antimicrobial and antibiofilm effects against Enterococcus faecalis and vancomycin-resistant Enterococcus faecium, disrupting bacterial cell membranes. This suggests its potential as a therapeutic agent against these infections (She et al., 2021).

Mechanism of Action

Target of Action

Bithionol primarily targets the soluble adenylyl cyclase (sAC) . This intracellular enzyme plays a crucial role in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . In addition, this compound has been found to interact with other proteins in Staphylococcus aureus, such as Protein translocase subunit SecA 1 (secA1), Alanine–tRNA ligase (alaS), and DNA gyrase subunit A (gyrA) .

Mode of Action

this compound inhibits sAC, which is uniquely activated by bicarbonate . It binds to the bicarbonate binding site of sAC, causing competitive inhibition with the usual bicarbonate substrate . This interaction leads to a conformational change that interferes with the ability of the active site of sAC to bind ATP and convert it into cAMP . This compound’s large size allows it to reach through a small channel in the sAC and interfere with the binding of ATP, preventing its conversion to cAMP .

Biochemical Pathways

The inhibition of sAC by this compound affects various biochemical pathways. The cAMP formed by sAC is associated with several biological processes, including the capacitation of sperm, eye pressure regulation, acid-base regulation, and astrocyte/neuron communication . By inhibiting sAC, this compound disrupts these processes.

Pharmacokinetics

this compound is readily absorbed from the gastrointestinal tract and is widely distributed throughout the body, with peak blood concentrations achieved 4-8 hours after oral administration . .

Result of Action

this compound’s action results in significant molecular and cellular effects. It causes dose-dependent cytotoxicity against various cancer cell lines . It also exhibits potent antibacterial and anti-biofilm activities . Furthermore, it has been shown to inhibit the growth of Mycobacterium abscessus .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of this compound can vary depending on the specific biological environment it is introduced to, such as the type of cells or organisms it interacts with .

Safety and Hazards

Bithionol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Bithionol has been shown to have antibacterial and anti-biofilm activities against S. aureus . The study suggests that this compound-paclitaxel combination therapy may be effective in sensitizing ovarian cancer cells to paclitaxel treatment, thus mitigating some of the toxic effects associated with high doses of paclitaxel .

properties

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
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InChI Key

JFIOVJDNOJYLKP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
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Molecular Formula

[Cl2C6H2(OH)]2S, C12H6Cl4O2S
Record name 2,2'-THIOBIS(4,6-DICHLOROPHENOL)
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DSSTOX Substance ID

DTXSID9021342
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Molecular Weight

356.0 g/mol
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Physical Description

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB]
Record name 2,2'-THIOBIS(4,6-DICHLOROPHENOL)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C
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Density

1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C
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Vapor Pressure

1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C
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Mechanism of Action

Bithionol interferes with the neuromuscular physiology of helminths /(the target species)/, impairs egg formation, and may cause the protective cuticle covering the worms to become defective. At the biochemical level, oxidative phosphorylation is inhibited, and the bithionol molecule can chelate iron so that it may inactivate iron-containing enzyme systems., /In the target species,/ bithionol treatment of adult worms in vivo decreases glycolytic and oxidative metabolism. Specifically, succinate oxidation is inhibited. Although the exact mode of action of bithionol is not known, it is suggested that it may depend on phenolic OH groups acting as acceptors of hydrogen that otherwise would enter into reactions associated with succinate oxidation. Interference of these reactions perhaps deprives the fluke of the necessary quantity of energy for maintenance of life.
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Color/Form

White or grayish-white, crystalline powder

CAS RN

97-18-7
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Melting Point

365.9 to 367.7 °F (NTP, 1992), 188 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Bithionol against parasites?

A1: this compound primarily targets the anaerobic carbohydrate metabolism pathway in parasites like Ascaris lumbricoides suum by inhibiting NADH-fumarate reductase (NADH-FR). [] It acts as a competitive inhibitor to Rhodoquinone (RQ), a crucial component for electron transfer from NADH to fumarate in this pathway. [] This inhibition disrupts energy production and ultimately leads to parasite death.

Q2: How does this compound exert its fungicidal activity?

A2: Research suggests that this compound exhibits fungicidal activity against Cryptococcus neoformans by targeting multiple NAD-dependent dehydrogenases. [] These enzymes are crucial for maintaining sugar nutrient homeostasis in the fungus. By inhibiting these enzymes, this compound disrupts vital metabolic processes, leading to fungal cell death.

Q3: Does this compound affect mammalian cells?

A3: While this compound exhibits membrane-disrupting properties, it demonstrates selectivity towards bacterial membranes compared to mammalian membranes. [] This selectivity stems from the presence of cholesterol in mammalian cell membranes, which is absent in bacterial membranes. [] this compound effectively embeds itself in bacterial-mimic lipid bilayers, causing membrane permeabilization and increased fluidity, ultimately leading to bacterial cell death. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H6Cl4O2S, and its molecular weight is 358.05 g/mol.

Q5: How does the incorporation of this compound into polymers affect their properties?

A5: Incorporating this compound into polymers like polycarbonates, polyesters, and polyurethanes can impart desirable properties. For instance, an alternating copolycarbonate of this compound and poly(ethylene glycol) (PEG) exhibits water solubility and characteristics similar to low-density polyethylene. [] This modification highlights the potential of this compound-containing polymers as biocompatible materials.

Q6: What factors influence the hydrolysis rate of this compound-containing polymers?

A6: The hydrolysis rate of this compound-containing polymers, including polyesters, polycarbonates, and polyurethanes, is primarily determined by their water solubility and degree of swelling. [] For instance, the alternating copolycarbonate of this compound and PEG 4000 demonstrated a hydrolysis rate of 1.62 L/mol/min at pH 10, highlighting the impact of pH on the degradation process. []

Q7: Does this compound exhibit any catalytic properties?

A7: Currently, there is no scientific evidence suggesting that this compound possesses inherent catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes in target organisms, as described in previous answers.

Q8: Have there been any computational studies on this compound's interaction with its targets?

A8: Yes, all-atom molecular dynamics (MD) simulations have been employed to investigate the interaction of this compound with bacterial and mammalian cell membranes. [] These simulations revealed that this compound effectively penetrates and embeds itself in bacterial-mimic lipid bilayers, leading to membrane disruption, while demonstrating limited interaction with cholesterol-rich mammalian-mimic lipid bilayers. []

Q9: Is there any information available regarding the structure-activity relationship of this compound and its analogs?

A9: Limited information is available on specific structure-activity relationships for this compound and its analogs within the provided research articles. Further studies focusing on modifications to the this compound structure and their impact on activity, potency, and selectivity are necessary to establish a comprehensive understanding of its SAR.

Q10: Are there any SHE concerns regarding the use and disposal of this compound?

A10: While the provided research doesn't explicitly detail SHE regulations for this compound, it's crucial to handle and dispose of the compound responsibly following established guidelines for pharmaceuticals and/or potentially hazardous materials.

Q11: What is known about the absorption and excretion of this compound in humans?

A11: Research has shown that this compound undergoes metabolic detoxification in humans, with this compound-monoglucuronide identified as a metabolite in urine. [] This finding suggests that this compound is at least partially eliminated via glucuronidation, a common detoxification pathway in the liver.

Q12: What is the in vitro efficacy of this compound against Neoparamoeba spp., the causative agent of Amoebic Gill Disease (AGD)?

A12: this compound exhibited significant in vitro toxicity against Neoparamoeba spp. at concentrations ranging from 0.1 to 10 mg/L over 72 hours. [] This efficacy was comparable to freshwater treatment, a standard treatment for AGD. []

Q13: How effective is this compound as a treatment for AGD in Atlantic salmon?

A13: Studies on Atlantic salmon demonstrated that a 2-week prophylactic or therapeutic treatment of this compound at 25 mg/kg feed effectively delayed the onset of AGD pathology and reduced the percentage of gill filaments with lesions. [] Furthermore, combining this compound with a 3-hour freshwater bath significantly reduced amoeba numbers and improved gill health compared to controls. []

Q14: Are there any known cases of resistance development to this compound?

A14: While the provided research papers don't explicitly mention resistance development to this compound, it's crucial to consider the possibility, as with any antimicrobial agent. Further research is necessary to investigate the potential for resistance emergence and elucidate the underlying mechanisms.

Q15: What are the potential side effects of this compound in humans?

A15: this compound, while generally well-tolerated, can cause side effects such as diarrhea, abdominal pain, and other gastrointestinal disturbances. [, , , , ] In rare instances, it can lead to hepatitis. []

Q16: What drug delivery methods have been explored for this compound?

A16: Research has explored both oral and bath administration of this compound for treating parasitic infections in fish. [, , ] this compound has also been incorporated into polymers for potential drug delivery applications. [] Further research is needed to optimize delivery systems for improved efficacy and targeted delivery.

Q17: Are there any biomarkers associated with this compound's efficacy or toxicity?

A17: Studies have investigated the use of glutathione (GSH), erythrocyte glutathione S-transferase (GST), and serum gamma-glutamyl transferase (GGT) as potential biomarkers for monitoring therapeutic response and toxicity in fascioliasis patients treated with this compound. [] Results suggest that these parameters can be helpful in assessing treatment efficacy and potential adverse effects.

Q18: What analytical methods are used to determine this compound residues in food products?

A18: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) has been successfully employed to determine this compound residues in animal-origin food products like muscle, offal, and milk. [] This method offers high sensitivity and reliability for quantifying this compound levels, ensuring food safety.

Q19: What is the environmental impact of this compound?

A19: While the provided research doesn't extensively cover the environmental impact of this compound, it's crucial to consider its potential effects on aquatic ecosystems, considering its use in treating fish parasites. Further research is needed to assess its ecotoxicological profile and develop strategies for mitigating any negative impacts.

Q20: How does the solubility of this compound affect its antimicrobial activity?

A20: Lauricdiethanolamide has been shown to potentiate the antimicrobial activity of this compound by increasing its solubility in cellular fluids. [] This increased solubility allows for faster diffusion of this compound through the cell wall, enhancing its effectiveness against microorganisms.

Q21: Have any analytical methods for this compound been validated?

A21: The HPLC-MS/MS method for determining this compound residues in animal-origin food products has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its reliability and suitability for this application. []

Q22: Does this compound elicit any immunological responses?

A22: While the provided research doesn't specifically address the immunogenicity of this compound, one study on human fascioliasis observed a shift in T cell subsets within liver biopsies following this compound treatment. [] This observation suggests a potential immunomodulatory effect of the drug, warranting further investigation.

Q23: Are there any known interactions between this compound and drug transporters or drug-metabolizing enzymes?

A23: The provided research doesn't delve into the specific interactions of this compound with drug transporters or drug-metabolizing enzymes. This aspect necessitates further investigation to understand potential pharmacokinetic interactions and optimize its use in combination therapies.

Q24: What is known about the biocompatibility and biodegradability of this compound?

A24: While the provided research doesn't offer comprehensive data on this compound's biocompatibility and biodegradability, its incorporation into polymers with potential for controlled drug release suggests a degree of compatibility with biological systems. [] Further research is necessary to fully assess its biocompatibility and biodegradation profile.

Q25: Are there any viable alternatives to this compound for its various applications?

A25: Several alternatives to this compound exist for treating parasitic infections, including Praziquantel, Niclosamide, and Albendazole, each with its efficacy and safety profile. [, , , ] The choice of treatment depends on the specific parasite, the severity of infection, and individual patient factors.

Q26: What are some key milestones in the research and development of this compound?

A26: Key milestones in this compound research include its initial development as an anthelmintic agent, its subsequent exploration for treating bacterial and fungal infections, and its more recent investigation as a potential anticancer agent. [, , , , , ]

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